(Diphenylphosphoryl)(pyridin-4-yl)methanol
Description
Properties
IUPAC Name |
diphenylphosphoryl(pyridin-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16NO2P/c20-18(15-11-13-19-14-12-15)22(21,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,18,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXLXFTYJYSKPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CC=NC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Diphenylphosphoryl)(pyridin-4-yl)methanol typically involves the reaction of pyridine derivatives with diphenylphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
(Diphenylphosphoryl)(pyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Diphenylphosphoryl)(pyridin-4-yl)methanol has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound has shown potential as an enzyme inhibitor and a chelating agent for metal ions.
Medicine: Research has indicated its potential as an anticancer and antituberculosis agent.
Industry: It is used in the development of herbicides and insecticides.
Mechanism of Action
The mechanism of action of (Diphenylphosphoryl)(pyridin-4-yl)methanol involves its interaction with molecular targets such as enzymes and metal ions. The compound can inhibit enzyme activity by binding to the active site or by chelating metal ions required for enzymatic function. This interaction disrupts the normal biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Structural Features
Target Compound: (Diphenylphosphoryl)(pyridin-4-yl)methanol
- Backbone: Pyridin-4-ylmethanol linked to a diphenylphosphoryl group.
- Coordination Sites : Pyridine N and phosphoryl O for metal binding .
Analog 1: (2-Chlorophenyl)(diphenylphosphoryl)methanol (C₁₉H₁₆ClO₂P)
- Backbone : 2-Chlorophenyl replaces pyridin-4-yl.
- Key Interactions : Stronger C–H⋯O hydrogen bonds due to electron-withdrawing Cl substituent; crystal packing dominated by O–H⋯O and Cl⋯π interactions .
- Coordination: Limited metal-binding sites compared to pyridine-containing analogs .
Analog 2: (Diphenylphosphoryl)methanol (DPPM, C₁₃H₁₃O₂P)
- Backbone: Lacks aromatic substituents on the methanol carbon.
- Key Interactions : Simpler hydrogen-bonding network (O–H⋯O only).
- Applications : Widely used as a ligand in transition-metal catalysis (e.g., Pd, Cu) .
Analog 3: [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (C₂₀H₂₁F₂NO)
- Backbone : Piperidine and fluorophenyl groups instead of pyridine and phosphoryl.
- Key Interactions : Fluorine-mediated hydrogen bonds and π-stacking .
Table 1: Structural Comparison
| Compound | Molecular Weight (g/mol) | Key Substituents | Hydrogen Bonding Features |
|---|---|---|---|
| Target Compound | 309.30 | Pyridin-4-yl, P=O | O–H⋯O, N⋯H |
| (2-Chlorophenyl)DPPM | 342.74 | 2-Chlorophenyl, P=O | O–H⋯O, Cl⋯π |
| DPPM | 232.21 | P=O | O–H⋯O |
| Piperidine-Fluorophenyl | 329.39 | 4-Fluorophenyl, Piperidine | F⋯H, π-stacking |
Target Compound
- Synthesis Route : Likely involves nucleophilic addition of diphenylphosphine oxide to pyridin-4-ylcarbaldehyde, followed by oxidation (if needed) .
- Yield: Not explicitly reported, but analogous phosphoryl-methanol syntheses achieve ~50–70% yields under mild conditions .
Analog 1: (2-Chlorophenyl)DPPM
- Synthesis : Reaction of diphenylphosphine oxide with 2-chlorobenzaldehyde, yielding 48–63% after purification .
- Reactivity : Chlorine substituent enhances electrophilicity, enabling Suzuki-Miyaura cross-coupling participation .
Analog 3: Piperidine-Fluorophenyl Methanol
Physical and Chemical Properties
- Solubility : The pyridin-4-yl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to DPPM, which is more lipophilic .
- Melting Point : Pyridine-containing analogs typically exhibit higher melting points (>250°C) due to hydrogen-bonding networks, whereas DPPM derivatives melt at ~150–200°C .
- Stability: The target compound’s hydrogen-bonding network improves crystallinity and thermal stability compared to non-aromatic analogs .
Biological Activity
(Diphenylphosphoryl)(pyridin-4-yl)methanol is a compound belonging to the aminophosphonate class, notable for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 309.3 g/mol. The compound features a diphenylphosphoryl group attached to a pyridin-4-yl methanol moiety, which contributes to its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or chelating essential metal ions necessary for enzymatic activity. This disruption can alter metabolic pathways, leading to therapeutic effects.
- Chelation : It acts as a chelating agent for metal ions, which can be crucial in various biochemical processes, including enzyme function and cellular signaling.
Biological Activities
Research has indicated several key biological activities associated with this compound:
-
Anticancer Activity :
- Studies suggest that the compound exhibits potential anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, it has been shown to affect cell proliferation in various cancer cell lines.
-
Antituberculosis Effects :
- Preliminary investigations indicate that this compound may possess activity against Mycobacterium tuberculosis, potentially serving as a lead for developing new antituberculosis agents.
-
Enzyme Inhibition :
- The compound has been identified as an inhibitor of certain phosphatases, which are critical in regulating various cellular processes.
Comparative Studies
A comparative analysis of this compound with other aminophosphonate derivatives reveals distinct differences in biological activity based on structural variations:
| Compound Name | Biological Activity | Key Differences |
|---|---|---|
| (Diphenylphosphoryl)(pyridin-2-yl)methanol | Moderate anticancer activity | Different positioning of the pyridine group affects reactivity. |
| (Diphenylphosphoryl)(pyridin-3-yl)methanol | Limited enzyme inhibition | Structural changes lead to altered binding affinities. |
| This compound | Strong anticancer and antituberculosis | Optimal binding due to structural configuration. |
Case Studies
- Anticancer Study : A study published in Molecules highlighted the efficacy of this compound against breast cancer cell lines, showing significant reduction in cell viability at concentrations as low as 10 µM .
- Antituberculosis Research : Another investigation demonstrated that this compound exhibited bactericidal activity against drug-resistant strains of Mycobacterium tuberculosis, suggesting its potential as a novel therapeutic agent .
- Enzyme Interaction Analysis : Research utilizing surface-enhanced Raman scattering (SERS) techniques illustrated how the compound interacts with gold nanoparticles, providing insights into its binding mechanisms with enzymes .
Q & A
Q. What synthetic routes are available for preparing (Diphenylphosphoryl)(pyridin-4-yl)methanol, and how can purity be optimized?
The compound is typically synthesized via nucleophilic addition of diphenylphosphine oxide to pyridin-4-yl carbaldehyde derivatives under inert conditions. For example, analogous structures (e.g., (2-chlorophenyl derivatives) were prepared by reacting diphenylphosphine oxide with substituted aldehydes in anhydrous solvents like THF, followed by purification via recrystallization or column chromatography . Purity optimization requires careful control of reaction stoichiometry, exclusion of moisture, and spectroscopic validation (e.g., P NMR to confirm phosphoryl group incorporation).
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
Key techniques include:
- X-ray crystallography : Using SHELXL for structure refinement (e.g., resolving hydrogen-bonding networks and verifying the tetrahedral geometry at phosphorus) .
- NMR spectroscopy : H, C, and P NMR to confirm molecular connectivity and assess purity.
- FT-IR : Identification of O–H and P=O stretching vibrations (e.g., 3200–3500 cm for hydroxyl, ~1200 cm for P=O) .
Q. How do intermolecular interactions influence the solid-state packing of this compound?
Crystal structures reveal O–H⋯O and C–H⋯O hydrogen bonds between the phosphoryl oxygen and hydroxyl/pyridyl groups, forming 1D chains or 2D networks. For example, in related derivatives, hydrogen-bonding angles of ~160° and donor-acceptor distances of 2.6–2.8 Å were observed, stabilizing the lattice .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in metal-catalyzed reactions?
Density functional theory (DFT) calculations can model the coordination behavior of the phosphoryl and pyridyl groups with transition metals (e.g., Pd, Co). Studies on analogous ligands (e.g., DPPM) show that electron-withdrawing phosphoryl groups enhance metal-ligand bond strength, improving catalytic efficiency in Suzuki-Miyaura couplings . Solvent effects and steric hindrance from phenyl/pyridyl substituents should be parameterized in simulations.
Q. What strategies resolve contradictions in catalytic performance across different reaction conditions?
Discrepancies in catalytic activity (e.g., turnover frequency variations) may arise from:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize metal-ligand complexes but may hinder substrate diffusion.
- Ligand-to-metal ratio : Optimal ratios (e.g., 2:1 for Pd) prevent under/over-coordination. Systematic kinetic studies under controlled conditions (e.g., glovebox for O-sensitive reactions) are recommended .
Q. How does modifying the pyridin-4-yl substituent impact biological activity?
Introducing electron-donating/withdrawing groups (e.g., Cl, CH) at the pyridyl ring alters lipophilicity and hydrogen-bonding capacity, affecting interactions with biological targets. For instance, chlorinated analogs showed enhanced antibacterial activity in SAR studies, likely due to improved membrane penetration .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Challenges include polymorphism and twinning due to flexible hydroxyl and phosphoryl groups. Strategies:
- Seeding : Introduce microcrystals of a known polymorph.
- Temperature gradients : Slow cooling from saturated solutions promotes single-crystal growth.
- Anti-solvent diffusion : Methanol/water mixtures reduce solubility gradually .
Methodological Considerations
Q. How should researchers validate the absence of racemization in asymmetric syntheses using this compound?
Chiral HPLC or polarimetry can assess enantiomeric excess. For example, using a Chiralpak® column with hexane/isopropanol eluents resolves enantiomers, while circular dichroism (CD) confirms absolute configuration .
Q. What protocols ensure reproducibility in hydrogen-bonding studies?
Standardize crystallization conditions (solvent, temperature, concentration) and use high-resolution diffraction data (e.g., synchrotron radiation for <0.8 Å resolution). SHELXL’s TWIN and BASF commands can model twinning and absorption corrections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
